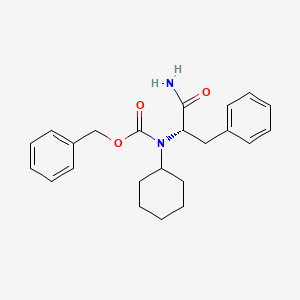

N-CyclohexylDL-Z-Phenylalaninamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Cyclohexyl DL-Z-Phenylalaninamide is a chemical compound with the molecular formula C23H28N2O3 and a molecular weight of 380.49 g/mol . It is known for its unique structure, which includes a cyclohexyl group, a phenylalanine derivative, and an amide linkage. This compound is used in various scientific research applications due to its distinctive chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl DL-Z-Phenylalaninamide typically involves the reaction of cyclohexylamine with a protected form of phenylalanine. The process includes several steps:

Protection of Phenylalanine: Phenylalanine is protected using a suitable protecting group to prevent unwanted reactions.

Amidation Reaction: The protected phenylalanine is then reacted with cyclohexylamine under controlled conditions to form the amide bond.

Deprotection: The protecting group is removed to yield the final product, N-Cyclohexyl DL-Z-Phenylalaninamide.

Industrial Production Methods

Industrial production of N-Cyclohexyl DL-Z-Phenylalaninamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common techniques include:

Batch Processing: Conducting the reaction in large reactors with precise control over temperature, pressure, and reaction time.

Continuous Flow Processing: Using continuous flow reactors to enhance reaction efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

N-Cyclohexyl DL-Z-Phenylalaninamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

Oxidation Products: Corresponding oxides and carboxylic acids.

Reduction Products: Amines and alcohols.

Substitution Products: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

N-Cyclohexyl DL-Z-Phenylalaninamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential effects on biological systems and interactions with proteins.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of N-Cyclohexyl DL-Z-Phenylalaninamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their function and activity. The pathways involved include:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.

Protein-Protein Interactions: It can modulate interactions between proteins, influencing cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-Cyclohexyl DL-Phenylalanine: Lacks the amide linkage present in N-Cyclohexyl DL-Z-Phenylalaninamide.

N-Cyclohexyl DL-Alanine: Contains an alanine derivative instead of phenylalanine.

N-Cyclohexyl DL-Tyrosine: Features a tyrosine derivative, differing in the aromatic ring structure.

Uniqueness

N-Cyclohexyl DL-Z-Phenylalaninamide is unique due to its specific combination of a cyclohexyl group, phenylalanine derivative, and amide linkage. This structure imparts distinct chemical properties and reactivity, making it valuable for various research applications .

Activité Biologique

N-Cyclohexyl-DL-Z-Phenylalaninamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

N-Cyclohexyl-DL-Z-Phenylalaninamide is characterized by a cyclohexyl group attached to a phenylalanine derivative. Its structural formula can be represented as follows:

| Property | Description |

|---|---|

| Molecular Formula | C16H22N2O |

| Molecular Weight | 258.36 g/mol |

| IUPAC Name | N-cyclohexyl-2-amino-3-(4-phenyl)propanoic acid amide |

N-Cyclohexyl-DL-Z-Phenylalaninamide exhibits its biological effects primarily through modulation of neurotransmitter systems, particularly in the central nervous system (CNS). It has been studied for its potential as an inhibitor of specific enzymes and receptors involved in neurotransmission, which may contribute to its therapeutic effects.

Inhibition Studies

Research indicates that N-Cyclohexyl-DL-Z-Phenylalaninamide can inhibit enzymes such as:

- Dipeptidyl Peptidase IV (DPP-IV) : This enzyme plays a crucial role in glucose metabolism and is a target for diabetes treatment.

- Monoamine Oxidase (MAO) : Inhibition of MAO can lead to increased levels of neurotransmitters like serotonin and dopamine, potentially offering antidepressant effects.

Case Studies and Research Findings

- Antidepressant Activity : A study conducted on animal models demonstrated that N-Cyclohexyl-DL-Z-Phenylalaninamide exhibited significant antidepressant-like effects in behavioral tests. The compound was shown to increase locomotor activity and reduce immobility time in the forced swim test, indicating potential efficacy in treating depression.

- Antidiabetic Effects : In vitro studies have shown that N-Cyclohexyl-DL-Z-Phenylalaninamide effectively inhibits DPP-IV activity, leading to improved insulin sensitivity and glucose tolerance in diabetic models. This positions the compound as a potential therapeutic agent for type 2 diabetes management.

- Neuroprotective Properties : Research has indicated that the compound may exert neuroprotective effects against oxidative stress-induced neuronal damage. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Comparative Analysis with Similar Compounds

The biological activity of N-Cyclohexyl-DL-Z-Phenylalaninamide can be compared with other compounds possessing similar structures or mechanisms:

| Compound | Activity Type | Mechanism of Action |

|---|---|---|

| Cyclohexylalanine | Antidepressant | MAO inhibition |

| Phenylalanine derivatives | Neurotransmitter modulation | DPP-IV inhibition |

| Thiazolidinediones | Antidiabetic | PPAR-gamma agonism |

Propriétés

Formule moléculaire |

C23H28N2O3 |

|---|---|

Poids moléculaire |

380.5 g/mol |

Nom IUPAC |

benzyl N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-N-cyclohexylcarbamate |

InChI |

InChI=1S/C23H28N2O3/c24-22(26)21(16-18-10-4-1-5-11-18)25(20-14-8-3-9-15-20)23(27)28-17-19-12-6-2-7-13-19/h1-2,4-7,10-13,20-21H,3,8-9,14-17H2,(H2,24,26)/t21-/m0/s1 |

Clé InChI |

XBKVZLGVLNTTMZ-NRFANRHFSA-N |

SMILES isomérique |

C1CCC(CC1)N([C@@H](CC2=CC=CC=C2)C(=O)N)C(=O)OCC3=CC=CC=C3 |

SMILES canonique |

C1CCC(CC1)N(C(CC2=CC=CC=C2)C(=O)N)C(=O)OCC3=CC=CC=C3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.